2-(4-cyclooctyl-1-piperazinyl)ethanol

Description

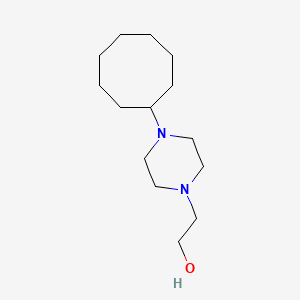

2-(4-Cyclooctyl-1-piperazinyl)ethanol is a piperazine derivative characterized by a cyclooctyl substituent on the piperazine ring and an ethanol moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets.

Properties

IUPAC Name |

2-(4-cyclooctylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O/c17-13-12-15-8-10-16(11-9-15)14-6-4-2-1-3-5-7-14/h14,17H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFJIHRHXVUHOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among piperazinyl ethanol derivatives lie in the substituents on the piperazine ring, which critically influence solubility, stability, and biological activity.

Key Observations :

- Solubility : Polar substituents (e.g., pyrimidinyl in ) enhance aqueous solubility, critical for oral bioavailability .

- Acid-Base Properties : Hydroxyzine’s pKa of 2.47 suggests protonation at physiological pH, influencing its distribution and receptor binding .

ACAT-1 Inhibition

Piperazinyl ethanol derivatives with sulfur-containing side chains (e.g., ) exhibit ACAT-1 inhibitory activity, a target for atherosclerosis treatment. The cyclooctyl variant’s bulky substituent may hinder enzyme access compared to smaller analogs, though this requires experimental validation .

Antihistaminic Activity

Hydroxyzine () demonstrates potent antihistaminic effects due to its (4-chlorophenyl)(phenyl)methyl group, which stabilizes receptor interactions. The cyclooctyl analog’s larger substituent might reduce affinity for histamine receptors .

Antifungal and Antimicrobial Potential

Compounds like 2-(4-(4-nitrophenyl)-1-piperazinyl)ethanol () have electron-withdrawing groups that may enhance antimicrobial activity. The cyclooctyl group’s hydrophobicity could similarly disrupt microbial membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.